molecular formula C19H18Cl2N4O B12166696 6-cyclopropyl-N-(2,4-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(2,4-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12166696
M. Wt: 389.3 g/mol
InChI Key: SFSJUAYTJHGKDN-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-(2,4-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, dichlorophenyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-(2,4-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, introduction of the cyclopropyl and dichlorophenyl groups, and finally, the formation of the carboxamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques such as microwave-assisted synthesis and catalytic processes may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-(2,4-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

6-cyclopropyl-N-(2,4-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-(2,4-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-cyclopropyl-N-(2,4-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazolo[3,4-b]pyridine derivatives with different substituents. Examples include:

  • 6-cyclopropyl-N-(2,4-dichlorophenyl)-1-(methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 6-cyclopropyl-N-(2,4-dichlorophenyl)-1-(ethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets and exhibit particular reactivity patterns, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H18Cl2N4O

Molecular Weight

389.3 g/mol

IUPAC Name

6-cyclopropyl-N-(2,4-dichlorophenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H18Cl2N4O/c1-10(2)25-18-14(9-22-25)13(8-17(23-18)11-3-4-11)19(26)24-16-6-5-12(20)7-15(16)21/h5-11H,3-4H2,1-2H3,(H,24,26)

InChI Key

SFSJUAYTJHGKDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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